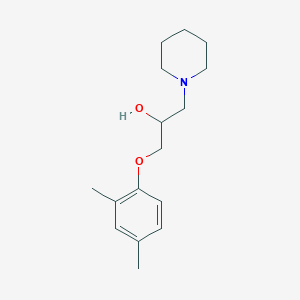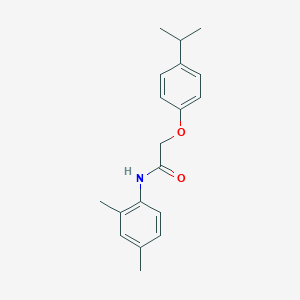![molecular formula C20H21NO4 B259194 Propyl 4-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B259194.png)
Propyl 4-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propyl 4-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study. This compound is commonly referred to as PMA and has been found to have several unique properties that make it an ideal candidate for use in various laboratory experiments.
Wirkmechanismus
The exact mechanism of action of PMA is not yet fully understood, but it is believed to work by inhibiting certain enzymes and pathways involved in tumor growth and development. Additionally, PMA has been shown to have antioxidant properties, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
Studies have shown that PMA has several biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of angiogenesis (the formation of new blood vessels), and the modulation of various signaling pathways involved in tumor growth and development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using PMA in laboratory experiments is its unique chemical properties, which make it an ideal candidate for use in various applications. However, there are also some limitations associated with the use of PMA, including its potential toxicity and the need for careful handling and storage.
Zukünftige Richtungen
There are several potential future directions for research involving PMA, including the development of new drug therapies for cancer treatment, the exploration of its potential applications in material science, and the investigation of its potential use as a tool for studying various signaling pathways and enzymes involved in tumor growth and development.
In conclusion, PMA is a unique chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study. Its antitumor activity and potential applications in drug development and material science make it an ideal candidate for further investigation and research.
Synthesemethoden
The synthesis of PMA involves several steps, including the use of various reagents and solvents. One of the most common methods of synthesizing PMA involves the reaction of 4-aminobenzoic acid with 4-methoxyphenylacrylic acid, followed by the addition of propylamine and subsequent purification steps.
Wissenschaftliche Forschungsanwendungen
PMA has been extensively studied for its potential applications in various scientific research areas, including drug development, cancer research, and material science. In drug development, PMA has been found to exhibit antitumor activity, making it a promising candidate for use in cancer therapy. Additionally, PMA has been shown to have potential applications in the development of new materials, such as polymers and coatings.
Eigenschaften
Molekularformel |
C20H21NO4 |
|---|---|
Molekulargewicht |
339.4 g/mol |
IUPAC-Name |
propyl 4-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzoate |
InChI |
InChI=1S/C20H21NO4/c1-3-14-25-20(23)16-7-9-17(10-8-16)21-19(22)13-6-15-4-11-18(24-2)12-5-15/h4-13H,3,14H2,1-2H3,(H,21,22)/b13-6+ |
InChI-Schlüssel |
PQRSUTHVKJGAOC-AWNIVKPZSA-N |
Isomerische SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)OC |
SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)OC |
Kanonische SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 4-{[(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepin-2-ylsulfanyl)acetyl]amino}benzoate](/img/structure/B259115.png)

![Ethyl 6-methyl-4-[(4-methylphenyl)amino]quinoline-3-carboxylate](/img/structure/B259118.png)

![ethyl 2-{[3-(1-piperidinylsulfonyl)benzoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B259130.png)
![2-[(4'-methyl[1,1'-biphenyl]-4-yl)oxy]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B259133.png)
![3a,6a-dimethyl-N-phenylhexahydro-1H-1,4-methanocyclopenta[c]furan-1-carboxamide](/img/structure/B259134.png)


![Ethyl 2-{[2-(1-azepanyl)acetyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B259139.png)
![Ethyl 5-acetyl-4-methyl-2-{[3-(2-thienyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B259140.png)
![N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-2-(2-isopropyl-phenoxy)-acetamide](/img/structure/B259143.png)

![Ethyl 2-[(3,4-dimethoxybenzoyl)amino]benzoate](/img/structure/B259145.png)